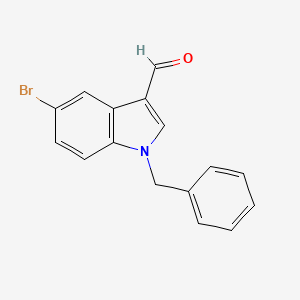

1-benzyl-5-bromo-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-benzyl-5-bromo-1H-indole-3-carbaldehyde derivatives involves various chemical reactions, including condensation and cyclization processes. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with different reagents in ethanol under reflux conditions has been reported to yield significant organic compounds in very good yields (Barakat et al., 2017). Additionally, gold-catalyzed cycloisomerizations have been employed to prepare related indole derivatives, showcasing the compound's versatility in organic synthesis (Kothandaraman et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-benzyl-5-bromo-1H-indole-3-carbaldehyde has been explored through various analytical methods, revealing details such as intramolecular hydrogen bonds and molecular packing. For instance, crystallographic studies have shown that molecules of similar compounds form paired structures linked by hydrogen bonds into ribbons (Ali et al., 2005).

Chemical Reactions and Properties

This compound undergoes a range of chemical reactions, contributing to its wide use in synthetic organic chemistry. For example, nucleophilic substitution reactions and condensation reactions with various nucleophiles have been demonstrated, leading to diverse heterocyclic compounds (Vikrishchuk et al., 2019).

Physical Properties Analysis

The physical properties of 1-benzyl-5-bromo-1H-indole-3-carbaldehyde, such as solubility, melting point, and crystalline structure, are significant for its application in different chemical reactions and processes. The crystalline structure, intermolecular interactions, and solvatochromic properties have been studied extensively (Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of 1-benzyl-5-bromo-1H-indole-3-carbaldehyde, including its reactivity, stability, and reaction mechanisms, have been the subject of numerous studies. The compound's behavior in various chemical environments, its functional group transformations, and its role in catalysis have been thoroughly investigated to understand its utility in synthetic chemistry (Guo et al., 2020).

Propriétés

IUPAC Name |

1-benzyl-5-bromoindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO/c17-14-6-7-16-15(8-14)13(11-19)10-18(16)9-12-4-2-1-3-5-12/h1-8,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFVNFMTJQEBGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-bromo-1H-indole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5530233.png)

![1-(3-chlorophenyl)-4-[(2-isopropyl-4-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5530249.png)

![2,3-dimethyl-5-phenyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5530255.png)

![8-[(4R)-4-hydroxy-L-prolyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5530269.png)

![1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-8-(2-pyridinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5530275.png)

![1-(4-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5530287.png)

![(1R,2S)-1-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-indanol dihydrochloride](/img/structure/B5530292.png)

![N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5530298.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5530307.png)

![(1S*,5R*)-6-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5530335.png)

![2-[(1,3-benzothiazol-2-ylthio)methyl]-3-methylquinoxaline](/img/structure/B5530340.png)